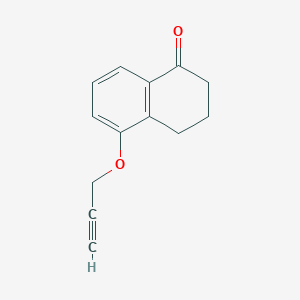

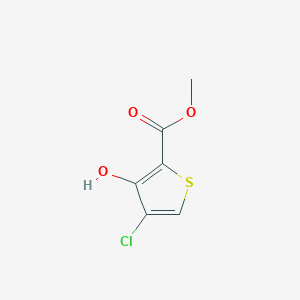

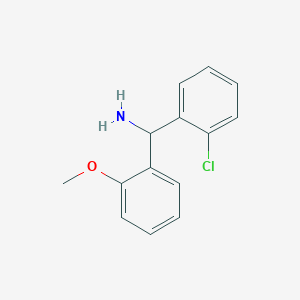

5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one

Descripción general

Descripción

The compound is a derivative of tetrahydronaphthalen-1-one with a prop-2-yn-1-yloxy group attached to the 5-position . Tetrahydronaphthalen-1-one, also known as 1-tetralone, is a type of ketone that is derived from tetralin, a hydrogenated form of naphthalene .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques can provide detailed information about the atomic and molecular structure of a compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, as an epoxide, it can undergo ring-opening reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as molecular mechanics . These techniques can provide detailed information about properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Aplicaciones Científicas De Investigación

Analogues with Potential for Positron Emission Tomography Radiotracers

Analogs of σ receptor ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" have been designed to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. Chiral analogs showed substantial affinities for receptor subtypes, with the most σ(2)-selective agent being (-)-(S)-9, demonstrating moderate activity at the P-gp efflux pump, indicating a balance between lipophilicity and receptor affinity for potential diagnostic applications in oncology (Abate et al., 2011).

Anticancer Activities

Novel indole retinoid derivatives, structurally related to "5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one," have been synthesized and shown to have anti-proliferative effects in liver, breast, and colon cancer cell lines. Particularly, compound 5a exhibited potent anticancer activity across a panel of breast cancer cell lines, indicating the potential therapeutic utility of these derivatives in cancer treatment (Gurkan-Alp et al., 2012).

Receptor Binding Affinity and Activity

A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides were prepared to study their affinity and activity at serotonin (5-HT) receptors. These compounds, by adjusting the alkyl chain length and aryl substitution pattern, demonstrated high affinity for 5-HT7 receptors, identifying several as potential therapeutic agents for central nervous system disorders (Leopoldo et al., 2004).

Development of Dopaminergic Agents

An alternative synthesis of "5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine," a derivative, highlights its potential as a dopaminergic agent. This synthesis approach underscores the relevance of such compounds in developing treatments for neurological conditions (Öztaşkın et al., 2011).

Sigma Receptor Ligands with Agonist Activity

1-Cyclohexylpiperazine derivatives of "5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl" have been studied for their binding affinity to sigma receptors, revealing high affinities and agonist activities at sigma(2) receptors. These findings suggest their potential utility in antineoplastic therapies and as diagnostic agents in PET imaging (Berardi et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

5-prop-2-ynoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h1,4-5,8H,3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALDFTOAMMJJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)